molecular formula C9H13N3O B2583218 N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide CAS No. 40639-93-8

N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide

Cat. No. B2583218
CAS RN: 40639-93-8
M. Wt: 179.223
InChI Key: DCHGWXCDPHNOHH-UHFFFAOYSA-N
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Patent
US08088767B2

Procedure details

N-Acetylguanidine (1.516 g, 15 mmol, 3 equivalents, commercially available from Aldrich) was added to 2-chlorocyclohexanone (5 mmol, 1 equiv) in acetonitrile (30 ml). The reaction mixture was heated to reflux for 12 hours under argon. Upon cooling, it was evaporated to dryness and the residue washed with water, filtered and air-dried to give 0.13 g of N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide. 1H-NMR (400 MHz, DMSO-d6) 13.4 (bs, 1H), 10.31 (bs, 1H), 2.55 (m, 2H), 2.49 (m, 2H). 2.02 (s, 3H), 1.67 (m, 2H), 1.62 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]([NH2:7])=[NH:6])(=[O:3])[CH3:2].Cl[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O>C(#N)C>[NH:6]1[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:9]=2[N:7]=[C:5]1[NH:4][C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(=N)N
Name
Quantity
5 mmol
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours under argon
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
it was evaporated to dryness
WASH
Type
WASH
Details
the residue washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC2=C1CCCC2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.